molecular formula C6H4F3NO2 B6263936 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one CAS No. 2230807-56-2

2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one

Cat. No.: B6263936
CAS No.: 2230807-56-2
M. Wt: 179.1
InChI Key:
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Description

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one is an organic compound that features a trifluoromethyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the oxazole ring. One common method involves the use of trifluoromethylation reactions, which are known for their ability to introduce trifluoromethyl groups into organic molecules .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing specialized equipment and conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different functionalized derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-one involves its interaction with molecular targets through its trifluoromethyl and oxazole groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

2230807-56-2

Molecular Formula

C6H4F3NO2

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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